molecular formula C7H11N3O2S B13307301 N-(2-aminoethyl)pyridine-3-sulfonamide

N-(2-aminoethyl)pyridine-3-sulfonamide

Cat. No.: B13307301
M. Wt: 201.25 g/mol
InChI Key: AMSXRGCTNXUHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(2-aminoethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c8-3-5-10-13(11,12)7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2

InChI Key

AMSXRGCTNXUHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN

Origin of Product

United States

Contextualization Within Sulfonamide Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of sulfanilamide (B372717) and the subsequent "sulfa drugs," which were the first broadly effective antimicrobials. nih.gov This class of compounds is characterized by a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, diuretic, and antiepileptic properties. researchgate.net

The therapeutic diversity of sulfonamides stems from several key physicochemical characteristics. The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to form stable interactions with a variety of biological targets, such as enzymes and receptors. researchgate.net Furthermore, the geometry of the sulfur atom allows for a tetrahedral presentation of substituents, which can be crucial for fitting into specific binding pockets. From a synthetic standpoint, sulfonamides are relatively stable and can be readily synthesized and modified, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Significance of the Pyridine 3 Sulfonamide Scaffold in Drug Discovery

The integration of a pyridine (B92270) ring into a sulfonamide structure creates a scaffold with enhanced potential for targeted biological activity. The pyridine ring is considered a "privileged scaffold" in drug design, meaning it is a structural framework that can bind to multiple, distinct biological receptors. Its nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of basicity and polarity that can improve aqueous solubility and bioavailability. researchgate.net

When combined, the pyridine-3-sulfonamide (B1584339) core serves as a versatile template for designing inhibitors of various enzymes. The sulfonamide moiety often acts as a zinc-binding group in metalloenzymes like carbonic anhydrases, while the pyridine ring can be modified to achieve selective interactions with residues in the active site. mdpi.comnih.gov Research has demonstrated that derivatives of this scaffold are potent inhibitors of critical therapeutic targets, including kinases and carbonic anhydrases, which are implicated in cancer and other diseases. researchgate.netnih.govgoogle.comnih.gov

Table 1: Examples of Biologically Active Pyridine-Sulfonamide Derivatives

Derivative ClassBiological Target/ActivityTherapeutic AreaReference
Pyridine-sulfonamide hybridsVEGFR-2 InhibitionAnticancer nih.gov
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrase (CA) InhibitionAnticancer, Antibacterial nih.gov
Sulfonamide Methoxypyridine DerivativesPI3K/mTOR Dual InhibitionAnticancer nih.gov
4-Substituted Pyridine-3-sulfonamidesSelective CA IX and XII InhibitionAnticancer mdpi.com

Role of the N 2 Aminoethyl Moiety in Modulating Biological Interactions

The N-(2-aminoethyl) side chain appended to the sulfonamide nitrogen plays a critical role in defining the molecule's pharmacological profile. This moiety introduces several important features:

Basicity and Charge: The terminal primary amine (-NH₂) is basic and will be protonated at physiological pH, conferring a positive charge to the molecule. This charge can facilitate strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site. libretexts.org

Hydrogen Bonding: The amino group can act as a potent hydrogen bond donor, forming key interactions that can anchor the ligand within its target and contribute to binding affinity and specificity. researchgate.netnih.gov

Flexibility and Spacing: The ethyl linker (-CH₂-CH₂-) provides conformational flexibility, allowing the terminal amine to orient itself optimally within a binding pocket to establish favorable interactions. The length of this linker is crucial, as it dictates the distance between the core pyridine-sulfonamide scaffold and the interactive amino group. tandfonline.com

Solubility: The presence of a polar, ionizable group can significantly enhance the water solubility of the parent molecule, which is a critical factor for drug administration and distribution in the body. nih.gov

In essence, the N-(2-aminoethyl) group acts as a "pharmacophoric hook," guiding the molecule to its biological target and securing the interaction through a combination of electrostatic and hydrogen bonding forces.

Current Gaps and Future Directions in Research on N 2 Aminoethyl Pyridine 3 Sulfonamide and Its Analogues

Direct Synthesis Approaches for this compound

The most straightforward route to this compound involves the coupling of two key precursor molecules. This approach is predicated on the availability and reactivity of these starting materials.

The primary pathway for the synthesis of this compound is the reaction between 3-pyridinesulfonyl chloride and 2-aminoethylamine (also known as ethylenediamine). This reaction is a classic example of sulfonamide bond formation.

Precursor Synthesis: The synthesis of the key precursor, 3-pyridinesulfonyl chloride, typically begins with 3-aminopyridine (B143674). researchgate.netgoogle.com A common method involves a diazotization reaction, where 3-aminopyridine is treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid (such as hydrochloric acid) at low temperatures to form an unstable diazonium salt. researchgate.netgoogle.compatsnap.com This intermediate is then subjected to a sulfonyl chlorination reaction, often using a solution of sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride), which introduces the sulfonyl chloride moiety onto the pyridine ring. google.compatsnap.com

Reaction Pathway: The formation of the final product proceeds via a nucleophilic substitution reaction. The primary amino group of 2-aminoethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the 3-pyridinesulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of the stable sulfonamide (S-N) bond. A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct generated during the reaction. eurjchem.comresearchgate.net

A critical consideration in this synthesis is the difunctional nature of 2-aminoethylamine. To favor the formation of the desired mono-sulfonated product and minimize the formation of the bis-sulfonated byproduct, an excess of 2-aminoethylamine is generally used.

The efficiency and yield of the sulfonamide formation are highly dependent on the reaction conditions. While specific optimization data for this compound is not extensively published, general principles for sulfonamide synthesis can be applied. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Research on analogous sulfonamide syntheses has shown that solvents like dichloromethane, acetone, or pyridine are effective. eurjchem.comresearchgate.net The selection of the base is also crucial; non-nucleophilic organic bases like triethylamine are common, but inorganic bases such as sodium carbonate in an aqueous medium have also been shown to be highly effective, sometimes leading to higher yields and simpler product isolation. researchgate.netnih.gov Temperature control is important to manage the exothermic nature of the reaction and prevent side reactions.

The following interactive table illustrates hypothetical optimization parameters based on common findings in sulfonamide synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane0 to 25475
2PyridinePyridine25670
3Na2CO3Water/Acetone50388
4DIPEADMF25580

General Synthetic Strategies for Pyridine-3-sulfonamides with Aminoethyl Linkers

Beyond the direct synthesis of the parent compound, various strategies exist for creating a diverse range of related pyridine-3-sulfonamides containing aminoethyl or similar linkers. These methods offer flexibility in introducing different functional groups and structural motifs.

The reaction between a sulfonyl halide and an amine is fundamental to this class of compounds. However, when additional reactive sites are present on either the pyridine ring or the amine, chemoselectivity becomes a paramount concern. enamine.net For instance, if the pyridine ring contains a halogen atom susceptible to nucleophilic aromatic substitution (SNAr), a competition between amination at the sulfonyl group (sulfonylation) and substitution at the ring can occur. acs.orgacs.org

Detailed studies have investigated this competition, revealing that the outcome is dependent on the nature of the sulfonyl halide and the reactivity of the SNAr-active center. acs.orgchemrxiv.orgresearchgate.net

Sulfonyl Chlorides : With SNAr-reactive sulfonyl chlorides, the sulfonamide synthesis typically proceeds first. The competing SNAr reaction generally becomes significant only with highly reactive arylating centers, such as those found in nitropyridines or pyrimidines. acs.org

Sulfonyl Fluorides : In contrast, SNAr-reactive sulfonyl fluorides can undergo selective arylation at the SNAr-active center under controlled temperature conditions, leaving the sulfonyl fluoride (B91410) group intact for subsequent reactions. acs.orgacs.org

This predictable chemoselectivity allows for the stepwise functionalization of these bifunctional molecules, enabling the synthesis of complex chemical libraries. acs.org

Sulfonyl Halide TypePrimary Reaction SiteTypical ConditionsOutcome
SNAr-reactive SO2ClSulfonyl groupStandard aminationSulfonamide formation is favored. acs.org
SNAr-reactive SO2FSNAr-active carbonControlled temperature (e.g., room temp.)Selective amination on the ring (arylation). acs.org

"Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of complex molecules, including sulfonamides. nih.gov This approach offers high yields, mild reaction conditions, and exceptional functional group tolerance. stackexchange.com

The strategy involves synthesizing a pyridine-sulfonamide scaffold that contains either an alkyne or an azide (B81097) functional group. This "clickable" core can then be readily coupled with a diverse library of complementary azide- or alkyne-containing molecules. For example, a derivative of this compound could be prepared where the terminal primary amine is converted to an azide. This azido-sulfonamide could then be reacted with various terminal alkynes to generate a series of 1,2,3-triazole-linked derivatives. This "tail approach" is widely used to modulate the properties of a core scaffold by introducing a variety of substituents. nih.gov

An alternative set of strategies begins with pre-functionalized aminopyridines. This approach allows for the incorporation of substituents on the pyridine ring prior to the formation of the sulfonamide moiety.

One route involves starting with a substituted 3-aminopyridine, converting it to the corresponding pyridine-3-sulfonyl chloride via diazotization, and then reacting it with the desired amine. researchgate.net For example, syntheses starting from 2-aminopyridine (B139424) have been used to produce 6-aminopyridine-3-sulfonyl chloride, which can then be coupled with various amines to yield sulfonamides with an additional amino group on the pyridine ring. rasayanjournal.co.in

A different strategy involves the reaction of a substituted aminopyridine with a pre-formed sulfonyl chloride. For instance, various substituted aminopyridines can be reacted with benzenesulfonyl chloride or toluenesulfonyl chloride to form N-pyridinyl sulfonamides. eurjchem.comresearchgate.netresearchgate.net Another variation is the reaction of a halo-pyridinesulfonamide with an amine, where the amine displaces the halogen on the pyridine ring via an SNAr reaction. chemicalbook.com This method builds the final structure by forming a C-N bond on the ring rather than the S-N bond of the sulfonamide. These varied routes provide significant flexibility in the design and synthesis of pyridine sulfonamide analogs.

Starting PyridineKey ReagentsReaction SequenceProduct Type
Substituted 3-Aminopyridine1. NaNO2/HCl 2. SO2/CuCl 3. AmineDiazotization, Sulfonylation, AminationRing-substituted Pyridine-3-sulfonamide (B1584339) researchgate.net
Substituted AminopyridineBenzenesulfonyl ChlorideSulfonamide FormationN-(substituted-pyridinyl)benzenesulfonamide eurjchem.com
4-Chloro-3-pyridinesulfonamideAmine (e.g., m-toluidine)Nucleophilic Aromatic Substitution (SNAr)4-Amino-3-pyridinesulfonamide chemicalbook.com

Formation of Schiff Bases from Aminoethyl-Substituted Sulfonamides

The primary amine of the aminoethyl group in sulfonamides like this compound is readily condensed with various carbonyl compounds, particularly aromatic aldehydes, to form Schiff bases (imines). This reaction is a cornerstone of derivatization for this class of compounds. nih.govnih.gov The synthesis is typically a straightforward condensation reaction performed by refluxing equimolar amounts of the aminoethyl-substituted sulfonamide and a selected aldehyde in a solvent such as ethanol (B145695) or methanol (B129727). researchgate.netnih.gov The reaction is often facilitated by a catalytic amount of acid, such as formic acid or concentrated sulfuric acid. researchgate.net

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic azomethine (-N=CH-) group. jocpr.com This synthetic route has been employed to produce a wide array of Schiff base derivatives from analogous compounds like 4-(2-aminoethyl)benzenesulfonamide. nih.govresearchgate.net The choice of substituted aldehyde allows for the systematic modification of steric and electronic properties of the final molecule. nih.gov

Below is a table representing typical reactants used in the formation of Schiff bases from amino-substituted sulfonamides.

Sulfonamide ReactantAldehyde ReactantTypical CatalystResulting Schiff Base Moiety
4-(2-aminoethyl)benzenesulfonamideSubstituted Aromatic AldehydesFormic AcidImine
3-Aminobenzenesulfonamide3-Bromo-2-hydroxybenzaldehydeFormic AcidImine
Sulfamethoxypyridazine2-Hydroxy-1-NaphthaldehydeN/AImine
Sulfamethoxazole5-BromosalicylaldehydeN/AImine

Advanced Chemical Modifications and Analog Design

Beyond Schiff base formation, the this compound scaffold can undergo more complex modifications to generate advanced analogs for various chemical studies.

The pyridine ring and its associated sulfonamide group serve as a platform for introducing additional heterocyclic systems, creating more complex hybrid molecules. eurjchem.com One established strategy involves the reaction of a pyridine sulfonyl chloride intermediate, such as 6-aminopyridine-3-sulfonyl chloride, with various substituted heterocyclic aromatic amines. rasayanjournal.co.in This approach directly links new heteroaromatic rings to the sulfonamide nitrogen.

Another synthetic avenue involves building the pyridine ring from precursors that already contain other heterocyclic moieties. researchgate.net For instance, N-cyanoacetoarylsulfonylhydrazide can be used as a key precursor which, upon reaction with various electrophiles like 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles, yields pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds. acs.org These methods allow for the creation of compounds where the pyridine-sulfonamide core is decorated with other rings like thiazole (B1198619), benzothiazole, imidazole, or pyrrole, significantly expanding the structural diversity of the compound class. rasayanjournal.co.inacs.orgnih.gov This molecular modification can lead to changes in the chemical properties of the resulting compounds. rasayanjournal.co.in

The aminoethyl linker and its terminal amine are key sites for structural variation. A common and significant modification is the reduction of the imine bond in Schiff base derivatives. The use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) converts the C=N double bond of the Schiff base into a C-N single bond, transforming the derivative into a more flexible secondary amine. nih.gov This conversion from an sp²-hybridized imine carbon to an sp³-hybridized carbon alters the geometry and electronic properties of the linker.

Further modifications can involve synthesizing the initial sulfonamide with different linkers. Instead of ethylenediamine, other polyamines like diethylenetriamine (B155796) can be reacted with pyridine-3-sulfonyl chloride to create ligands with extended backbones and additional coordination sites. nih.gov This strategy allows for the design of more complex chelating agents based on the pyridine-sulfonamide framework.

Sulfonamides and their derivatives, particularly Schiff bases, are excellent ligands for coordinating with a variety of transition metal ions. ijcap.intandfonline.com The synthesis of these metal complexes is generally achieved by reacting the sulfonamide-based ligand with a metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II). tandfonline.commdpi.com The reaction is typically carried out by refluxing the ligand and the metal salt in a suitable solvent like methanol or ethanol. ijcap.in

The resulting ligands can be bidentate or polydentate, coordinating to the metal center through various donor atoms. In Schiff base derivatives, common coordination sites include the azomethine nitrogen and a deprotonated phenolic oxygen (if present from the aldehyde precursor). tandfonline.com The sulfonamide group itself can also participate in coordination, typically through its nitrogen or oxygen atoms. mdpi.com This coordination behavior leads to the formation of stable metal complexes with defined geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. tandfonline.com

The table below summarizes representative examples of metal complexes formed from sulfonamide-based ligands.

Metal IonLigand TypeSolventResulting Complex Geometry
Cu(II), Co(II), Ni(II), Zn(II)Schiff base of 3-aminobenzenesulfonamideEthanolOctahedral
Cu(II), Co(II), Ni(II), Zn(II)Schiff base of sulfamethoxazoleDioxane, DMF, DMSOOctahedral
Zn(II), Cu(II), Co(II), Cd(II)Hybrid quinoline-sulfonamideMethanolTetrahedral (for Co(II))
Re(I)Sulfonamide-derivatized diethylenetriamineMethanol/WaterPseudo-octahedral

Purification and Characterization Techniques

The structural integrity of this compound and its derivatives is confirmed through various purification and analytical methods, with spectroscopic techniques being central to their structural elucidation.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for verifying the structures of synthesized sulfonamide derivatives.

Infrared (IR) Spectroscopy: IR spectra provide key information about the functional groups present in a molecule. For sulfonamides, characteristic absorption bands include the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1300-1350 cm⁻¹ and 1145-1170 cm⁻¹, respectively. jst.go.jp The N-H stretching vibration of the sulfonamide and the amine group is observed in the range of 3300-3400 cm⁻¹. rasayanjournal.co.in Upon formation of a Schiff base, a characteristic C=N stretching band appears, often between 1440 cm⁻¹ and 1670 cm⁻¹. rasayanjournal.co.in When these ligands form metal complexes, shifts in the frequencies of these key groups (e.g., C=N, SO₂) can provide evidence of coordination to the metal ion. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a compound like this compound, distinct signals would be expected for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the ethyl linker, and the protons of the NH and NH₂ groups. researchgate.net For Schiff base derivatives, the disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (-N=CH-) are key diagnostic indicators. ijpsdronline.com ¹³C NMR spectra provide complementary information, showing signals for each unique carbon atom in the molecule, including those of the pyridine ring and the ethyl linker. eurjchem.comresearchgate.net

The following table summarizes key spectroscopic data for pyridine sulfonamide derivatives.

Spectroscopic TechniqueFunctional Group / MoietyCharacteristic Signal / RegionReference
IRN-H Stretch (Amine/Sulfonamide)3300-3400 cm⁻¹ rasayanjournal.co.in
IRC=N Stretch (Imine)1440-1670 cm⁻¹ rasayanjournal.co.in
IRSO₂ Asymmetric Stretch~1300-1350 cm⁻¹ jst.go.jp
IRSO₂ Symmetric Stretch~1145-1170 cm⁻¹ jst.go.jp
¹H NMRN-H Proton (Sulfonamide)δ 9-12 ppm rasayanjournal.co.in
¹H NMRAromatic Protons (Pyridine)δ 7.2-8.6 ppm researchgate.net
¹³C NMRPyridine Ring Carbonsδ 124-145 ppm researchgate.net

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

The assessment of purity is a critical step following the synthesis of this compound and its analogues. Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby ensuring its chemical integrity. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and powerful analytical method for this purpose due to its high resolution, sensitivity, and reproducibility. nih.govmdpi.com

HPLC is widely employed for the qualitative and quantitative analysis of sulfonamide-containing compounds. nih.gov The method's versatility allows for the separation of molecules based on their polarity, a characteristic that is fine-tuned by the choice of stationary and mobile phases. For pyridine-sulfonamide derivatives, which possess both polar (sulfonamide, amino groups) and non-polar (pyridine ring) moieties, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a silica-based C18 (octadecylsilane) column, is used. mdpi.com The separation is achieved by eluting the sample with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of complex mixtures. rjptonline.org The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and resolution by controlling the ionization state of the analytes. mtc-usa.com

Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring in the sulfonamide structure absorbs UV light. nih.gov The detection wavelength is typically set at or near the maximum absorbance of the chromophore to ensure high sensitivity. rjptonline.org

While specific, detailed HPLC methods for this compound are not extensively published in readily available literature, methodologies for analogous sulfonamides provide a clear framework for developing a suitable purity assessment protocol. The tables below illustrate typical chromatographic conditions that could be adapted for the analysis of this compound and related derivatives, based on established methods for similar compounds.

Table 1: Example RP-HPLC Method for Purity Assessment of Pyridine-Sulfonamide Analogues

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 90% B, 1-7 min: 90% to 50% B, 7-8 min: 50% to 90% B
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 5 µL

This table presents a hypothetical but representative set of conditions based on common practices for analyzing related aromatic and amine-containing compounds. rjptonline.orgmtc-usa.com

Table 2: Alternative HPLC Conditions for Sulfonamide Analysis

Parameter Condition
Column ACE C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol and Phosphate Buffer (pH 7.0)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode-Array Detector (DAD) at 240 nm

This table outlines another common set of parameters used for the validation of related substance determination in novel pharmaceutical agents, which could be applied to this compound. rjptonline.org

Other chromatographic techniques, such as Thin Layer Chromatography (TLC), can also be utilized for rapid, qualitative monitoring of reaction progress and preliminary purity checks, often using a silica (B1680970) gel stationary phase and a solvent system like chloroform/methanol. prepchem.com For more complex separations or for separating chiral analogues, advanced techniques like Supercritical Fluid Chromatography (SFC) may also be employed, offering advantages in speed and efficiency. researchgate.netoup.com

Impact of Pyridine Ring Substitution on Biological Activity

The pyridine ring is a core component of this compound, and alterations to this heterocycle can significantly influence the pharmacological profile of the resulting analogues.

Positional isomerism, which involves changing the substitution pattern on the pyridine ring, can lead to distinct biological activities. The specific placement of the sulfonamide group and other substituents dictates the molecule's electronic properties and spatial arrangement, which in turn affects its ability to bind to target receptors. For instance, moving the sulfonamide group from the 3-position to the 2- or 4-position can alter the molecule's interaction with target proteins. nih.gov

Isomer PositionGeneral Effect on ActivityRationale
2-PositionOften leads to steric hindrance, potentially decreasing binding affinity.Proximity to the nitrogen atom can interfere with optimal receptor interaction.
3-PositionGenerally considered favorable for activity in many pyridine-based compounds.Allows for appropriate orientation of substituents to interact with binding pockets.
4-PositionCan lead to either enhanced or diminished activity depending on the target.The para-position offers a different vector for substituent interaction compared to the 3-position.

For example, the introduction of a thiazole or oxazole (B20620) ring can impact antimicrobial activity. rasayanjournal.co.in Studies have shown that increasing the number of nitrogen atoms in the heterocyclic substituent can lead to enhanced antimicrobial effects. rasayanjournal.co.in Furthermore, the nature of the substituent on these appended rings, such as a methyl group, can also fine-tune the biological activity. rasayanjournal.co.in In some cases, the replacement of a benzene (B151609) ring with a heteroaromatic ring has been shown to increase potency. rasayanjournal.co.in

The strategic addition of various heterocyclic systems can be a powerful tool for optimizing the pharmacological properties of the parent compound. For instance, pyrazole (B372694) and pyrazolopyridine scaffolds have been explored in the design of carbonic anhydrase inhibitors. nih.govmdpi.com The choice of the heterocyclic substituent and its point of attachment to the pyridine ring are critical for achieving desired therapeutic effects.

Heterocyclic SubstituentObserved Impact on ActivityPotential Rationale
ThiazoleIncreased antimicrobial activity. rasayanjournal.co.inIntroduces additional heteroatoms for potential interactions and alters electronic properties. rasayanjournal.co.in
OxazoleVariable, can diminish activity compared to thiazole in some cases. rasayanjournal.co.inDifferences in heteroatom composition and ring electronics compared to thiazole. rasayanjournal.co.in
PyrazoleCan confer inhibitory activity against enzymes like carbonic anhydrase. nih.govThe pyrazole ring can participate in key binding interactions within the enzyme's active site. nih.gov
1,2,4-TriazoleKnown to possess antifungal properties. researchgate.netThe triazole moiety is a common pharmacophore in antifungal agents. researchgate.net

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide moiety is often crucial for the biological activity of this class of compounds, frequently acting as a key pharmacophore that interacts with the target protein. nih.gov Its ability to act as a zinc-binding group is particularly important for the inhibition of metalloenzymes like carbonic anhydrase. nih.gov The deprotonated sulfonamide nitrogen can chelate the zinc ion in the active site, leading to potent inhibition. nih.gov

Modifications to the sulfonamide group, such as N-alkylation or N-arylation, can have a profound impact on activity. These substitutions can alter the acidity of the sulfonamide proton, its hydrogen bonding capacity, and its steric profile. For instance, introducing bulky substituents on the sulfonamide nitrogen can disrupt binding to the target, leading to a loss of activity. Conversely, carefully chosen substituents can enhance affinity by forming additional favorable interactions with the protein.

The sulfonamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). nih.govresearchgate.net These hydrogen bonding interactions are critical for anchoring the ligand within the binding site of the target protein. nih.gov The geometry of the sulfonamide group, which is typically tetrahedral, allows its oxygen atoms to form hydrogen bonds in multiple directions. researchgate.netnih.gov

Interaction TypeRole of Sulfonamide MoietySignificance in Binding
Hydrogen Bond DonorThe N-H group donates a hydrogen bond. nih.govCrucial for anchoring the ligand in the active site and providing specificity. nih.gov
Hydrogen Bond AcceptorThe sulfonyl oxygens accept hydrogen bonds. researchgate.netThe tetrahedral geometry allows for multiple H-bond interactions, enhancing binding affinity. researchgate.netnih.gov
Zinc BindingThe deprotonated nitrogen coordinates with zinc ions in metalloenzymes. nih.govA key mechanism for the inhibition of enzymes like carbonic anhydrase. nih.gov
Electrostatic InteractionsThe polar nature of the S-O bonds contributes to electrostatic interactions. nih.govGuides the ligand into the correct orientation within the binding pocket.
NH–π InteractionsThe N-H group can interact with aromatic rings. sdu.dkProvides additional stabilizing interactions with aromatic residues in the active site. sdu.dk

Conformational Freedom and Flexibility of the Aminoethyl Linker

The aminoethyl linker connecting the pyridine-3-sulfonamide core to a terminal amino group provides a degree of conformational flexibility that can be crucial for optimal binding to the target. The ability of this linker to adopt different conformations allows the molecule to orient itself favorably within the binding site, maximizing its interactions with the protein.

The length and flexibility of this linker are important parameters in drug design. A linker that is too short may not allow the terminal amino group to reach its intended interaction point, while a linker that is too long or too flexible might lead to an entropic penalty upon binding, reducing affinity. The ideal linker length and rigidity will depend on the specific topology of the target's binding site.

Computational studies, such as molecular modeling and conformational analysis, can provide valuable insights into the preferred conformations of the aminoethyl linker and how these conformations influence biological activity. nih.gov By understanding the conformational preferences of this linker, medicinal chemists can design analogues with improved binding properties by, for example, introducing rigidifying elements or optimizing the linker length.

Contribution of the Aminoethyl Side Chain to Binding Affinity and Specificity

The aminoethyl side chain of this compound plays a crucial role in mediating interactions with the target protein, significantly influencing both binding affinity and isoform specificity. This linker region, connecting the primary zinc-binding sulfonamide group to a terminal amino group, can adopt various conformations, allowing it to probe different regions of the enzyme's active site.

Research on analogous sulfonamides has demonstrated that the terminal amino group can form key hydrogen bonds with amino acid residues at the entrance of the active site cavity. This interaction is particularly important for orienting the entire inhibitor molecule, ensuring optimal positioning of the sulfonamide moiety for coordination with the catalytic zinc ion. The basicity of the terminal amine is also a critical factor, as its protonation state at physiological pH can dictate the nature and strength of these electrostatic interactions.

Effects of Modifying the Aliphatic Chain Length and Branching

Systematic modifications of the aliphatic chain connecting the sulfonamide and the terminal amine have been shown to have a profound impact on the inhibitory activity and selectivity of these compounds. The length and flexibility of this linker are critical determinants of how the inhibitor positions itself within the active site.

Studies on related pyrazolopyridine sulfonamides have indicated that the length of the linker is a sensitive parameter. For instance, a study on pyrazolo[4,3-c]pyridine derivatives revealed that connecting the sulfonamide group to the heterocyclic moiety via a two-carbon (-CH2-CH2-) linker was detrimental to the inhibitory activity against the human carbonic anhydrase I (hCA I) isoform. nih.gov This suggests that an optimal distance and geometry between the zinc-binding group and other interacting moieties are required for potent inhibition.

Increasing the chain length beyond two carbons may provide greater conformational flexibility, allowing the terminal functional groups to access more distant pockets within the active site. Conversely, shortening the chain or introducing rigidity through branching can restrict the conformational freedom, which may be advantageous for targeting enzymes with more constrained active sites, thereby enhancing selectivity.

The introduction of branching on the aliphatic chain can also influence the lipophilicity and steric profile of the inhibitor. A bulkier, branched chain may lead to improved hydrophobic interactions with nonpolar residues in the active site, but it could also introduce steric hindrance, preventing optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies have emerged as a powerful computational tool to correlate the structural features of this compound analogues with their biological activities. These in silico models help in understanding the key molecular properties that drive inhibitory potency and selectivity, thereby guiding the rational design of novel and more effective compounds.

Identification of Key Molecular Descriptors for Activity Prediction

The development of robust QSAR models relies on the identification of relevant molecular descriptors that accurately capture the structural variations within a series of compounds and their impact on biological activity. For sulfonamide-based carbonic anhydrase inhibitors, several classes of descriptors have been found to be significant.

Table 1: Key Molecular Descriptors in QSAR Models for Sulfonamide-Based Carbonic Anhydrase Inhibitors

Descriptor ClassSpecific DescriptorsSignificance in Activity Prediction
Electronic Descriptors Partial atomic charges, Dipole moment, HOMO/LUMO energiesInfluence the strength of the interaction between the sulfonamide group and the zinc ion, as well as hydrogen bonding capabilities.
Steric Descriptors Molecular volume, Surface area, Molar refractivityDefine the size and shape of the molecule, which must be complementary to the active site topology for optimal binding.
Topological Descriptors Connectivity indices, Wiener index, Balaban indexDescribe the branching and overall shape of the molecule, impacting its fit within the enzyme's binding pocket.
Hydrophobic Descriptors LogP (octanol-water partition coefficient)Govern the desolvation penalty upon binding and hydrophobic interactions with nonpolar residues in the active site.

In the context of this compound analogues, descriptors related to the basicity of the terminal amino group, the flexibility of the aliphatic linker, and the electronic properties of the pyridine ring are likely to be of high importance in predicting their inhibitory activity against carbonic anhydrases.

Development and Validation of Predictive Models

The development of predictive QSAR models typically involves the use of statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a mathematical relationship between the selected molecular descriptors and the observed biological activity (e.g., IC₅₀ or Kᵢ values).

A crucial aspect of QSAR modeling is rigorous validation to ensure the robustness and predictive power of the developed model. nih.gov This process involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. A high cross-validated correlation coefficient (q²) is indicative of a reliable model.

External Validation: The model's true predictive ability is evaluated using an external test set of compounds that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the test set confirms the model's utility in predicting the activity of new, untested compounds.

While specific QSAR models for this compound are not extensively reported in the public domain, the general principles derived from QSAR studies on other classes of sulfonamides provide a solid framework for the future development of such models.

SAR Considerations in Specific Biological Targets

The structure-activity relationships of this compound analogues are highly dependent on the specific biological target. The subtle differences in the active site architecture among different enzymes, or even among isoforms of the same enzyme, can be exploited to design highly selective inhibitors.

Factors Governing Selectivity for Carbonic Anhydrase Isoforms

The human carbonic anhydrase family comprises several isoforms (e.g., hCA I, II, IX, XII), which, despite having a conserved active site zinc ion, exhibit variations in the amino acid residues lining the active site cavity. These differences provide a basis for achieving isoform selectivity, a critical factor in developing therapeutic agents with minimal side effects.

The aminoethyl side chain of this compound and its modifications can play a pivotal role in achieving this selectivity. The terminal functional group of the side chain can interact with isoform-specific residues located at the rim of the active site. For example, the active site entrance of hCA II is partially blocked by a bulky phenylalanine residue (Phe131), whereas in hCA IX, this residue is a smaller valine. This difference in the "gatekeeper" residues can be exploited by designing inhibitors with appropriately sized side chains that can either be accommodated or excluded by the active sites of different isoforms.

Molecular docking studies on various sulfonamides have shown that selective inhibitors often form specific hydrogen bonds or hydrophobic interactions with these non-conserved amino acid residues. nih.gov For instance, a tail-like extension, such as the aminoethyl group, can be tailored to interact favorably with hydrophilic or hydrophobic pockets that are unique to a particular isoform, thereby enhancing selectivity. mdpi.comnih.gov

Table 2: Key Amino Acid Residues in Carbonic Anhydrase Isoforms Influencing Inhibitor Selectivity

IsoformKey Residue(s) at Active Site RimImplication for Inhibitor Design
hCA I His64, Asn67The orientation of these residues can influence the binding of inhibitor side chains.
hCA II Phe131A bulky residue that narrows the active site entrance, favoring smaller substituents.
hCA IX Val131A smaller residue compared to Phe131 in hCA II, creating a larger cavity that can accommodate bulkier side chains.
hCA XII Tyr64, Phe91These residues contribute to a unique hydrophobic pocket that can be targeted for selective inhibition.

By carefully designing the length, flexibility, and terminal functional groups of the side chain in this compound analogues, it is possible to fine-tune their interactions with these isoform-specific residues and achieve the desired selectivity profile.

Structural Features for Kinase Inhibition

The efficacy of this compound analogues as kinase inhibitors is intrinsically linked to their ability to interact with the ATP-binding site of target kinases. The key structural components of these molecules each play a vital role in establishing these interactions.

The pyridine ring is a common feature in many kinase inhibitors, where it often functions as a "hinge-binder." The nitrogen atom of the pyridine can form crucial hydrogen bonds with the backbone amide groups of the kinase's hinge region. The potency of this interaction can be fine-tuned by introducing substituents onto the pyridine ring. For instance, small, electron-donating groups may enhance the basicity of the pyridine nitrogen, thereby strengthening the hydrogen bond. Conversely, bulky substituents near the nitrogen could create steric hindrance, diminishing binding affinity.

The aminoethyl side chain offers a vector for exploring different regions of the ATP-binding pocket. The terminal primary amine is a key pharmacophoric feature, capable of forming salt bridges or hydrogen bonds with acidic amino acid residues like aspartate or glutamate. The length and flexibility of this chain are critical parameters that can be adjusted to optimize these interactions.

A hypothetical SAR exploration of this compound analogues could involve the following modifications to probe their effects on kinase inhibition:

Table 1: Hypothetical Structure-Activity Relationship for Kinase Inhibition

Modification SiteStructural AlterationAnticipated Impact on Kinase Inhibition
Pyridine RingIntroduction of small alkyl or alkoxy groupsMay increase the electron density of the pyridine nitrogen, potentially leading to a more favorable hinge-binding interaction.
Pyridine RingAddition of halogens (e.g., F, Cl)Could alter the electronic properties of the ring and introduce potential halogen bonding interactions with the kinase.
Sulfonamide LinkerN-alkylation of the sulfonamide nitrogenWhile this could enhance cell permeability, it may disrupt a critical hydrogen bond and reduce inhibitory activity.
Aminoethyl Side ChainVarying the length of the alkyl chain (e.g., aminopropyl)Allows for probing the optimal distance and geometry for interaction with charged or polar residues in the active site.
Aminoethyl Side ChainN-acetylation or N-alkylation of the terminal amineCan be used to explore hydrophobic pockets and introduce new points of interaction.

Design Principles for Modulating Permeability (e.g., Brain Penetration)

For this compound analogues intended to act on kinases within the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. The design of brain-penetrant compounds is guided by a set of well-established physicochemical principles aimed at increasing passive diffusion and avoiding active efflux by transporters like P-glycoprotein.

Key physicochemical properties to consider for enhancing brain penetration include:

Molecular Weight (MW): A lower molecular weight, generally under 450 Daltons, is correlated with improved BBB permeability.

Lipophilicity (logP): An optimal balance of lipophilicity is necessary. A logP value in the range of 1-3 is often targeted.

Polar Surface Area (PSA): A reduced PSA, ideally below 70-90 Ų, is a strong indicator of better brain penetration. The sulfonamide and amino functionalities are significant contributors to the PSA of the parent compound.

Hydrogen Bond Donors (HBD): Minimizing the number of hydrogen bond donors (ideally 3 or fewer) is critical to reduce the energetic penalty of desolvation when crossing the lipidic BBB.

Acidity/Basicity (pKa): The ionization state of the molecule at physiological pH is a crucial factor. Basic amines that are protonated at pH 7.4 exhibit poor permeability.

Based on these principles, several design strategies can be employed to improve the brain permeability of this compound analogues:

Table 2: Design Strategies for Enhanced Brain Permeability

Design StrategySpecific Molecular ModificationExpected Outcome for Permeability
Reduce Polar Surface AreaMasking the terminal amine via N-alkylation or N-acylationThis modification can reduce the hydrogen bond donor count and may increase lipophilicity.
Reduce Hydrogen Bond DonorsN-alkylation of the sulfonamideThis removes a hydrogen bond donor, which can improve permeability, but must be balanced against a potential loss of kinase activity.
Modulate LipophilicityIntroducing small, lipophilic substituents on the pyridine ringIncreases the overall lipophilicity of the molecule, which can enhance partitioning into the BBB.
Modulate pKaIntroducing electron-withdrawing groups near the basic amineThis can lower the pKa of the amine, reducing the degree of ionization at physiological pH.
Promote Intramolecular Hydrogen BondingDesigning analogues that can form an internal hydrogen bondThis can effectively "hide" polar functionalities, reducing the molecule's apparent PSA and improving its ability to cross the BBB.

The successful development of CNS-active kinase inhibitors from the this compound scaffold would necessitate a multiparameter optimization approach, carefully balancing the structural requirements for potent kinase inhibition with the physicochemical properties needed for effective brain penetration.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is instrumental in understanding the interactions between pyridine sulfonamide derivatives and their biological targets, providing a virtual snapshot of the binding process.

Molecular docking studies have been crucial in determining how pyridine sulfonamide analogues orient themselves within the active sites of various enzymes. For instance, in studies involving human carbonic anhydrase (hCA) isoforms, docking simulations revealed that the benzene-sulfonamide moiety of inhibitor molecules consistently positions itself to interact with the catalytic zinc ion (Zn²⁺) in the active site. mdpi.com

The simulations for pyridine sulfonamide analogues targeting hCA IX have shown specific key interactions that stabilize the ligand-enzyme complex. mdpi.com The nitrogen and oxygen atoms of the sulfonamide group frequently form hydrogen bonds with the side chain of the amino acid residue Thr200. mdpi.com Concurrently, the aromatic portions of the ligands, such as the pyridine or benzene rings, engage in hydrophobic interactions with nonpolar residues like Val121 and Leu199, further anchoring the molecule within the active site pocket. mdpi.com These detailed interaction maps are fundamental to understanding the structural basis of inhibition.

Beyond predicting the binding pose, molecular docking algorithms can estimate the binding affinity of a ligand for its target, often expressed as a docking score or a predicted inhibition constant (Ki). These predictions are valuable for prioritizing compounds for synthesis and experimental testing. Studies on pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of various carbonic anhydrase isoforms have demonstrated a correlation between computational predictions and experimental inhibitory activity. mdpi.com

The inhibitory activities for a series of these analogues against several human (hCA) and bacterial (E. coli, V. cholerae) carbonic anhydrase isoforms were determined experimentally, yielding Ki values spanning from the nanomolar to the micromolar range. mdpi.com For example, against the cancer-related isoform hCA IX, compounds showed Ki values ranging from 28.1 nM to 423.4 nM. mdpi.com The most potent compounds identified through these screening funnels often exhibit low (more negative) docking energy scores, indicating a more stable predicted ligand-protein complex.

Table 1: Experimentally Determined Inhibition Constants (Ki) of Selected Pyrazolo[4,3-c]pyridine Sulfonamide Analogues Against Various Carbonic Anhydrase (CA) Isoforms mdpi.com

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
1a 8010 7329 423.4 338.2
1f 58.8 6.6 907.1 474.7
1i 100.3 29.5 28.1 15.8
1k 88.3 5.6 421.4 33.7
AAZ * 250 12.1 25.8 5.7

*Acetazolamide (B1664987) (AAZ) is a standard reference inhibitor.

Molecular docking is a powerful tool for rationalizing experimentally observed Structure-Activity Relationships (SAR). By comparing the docked poses of a series of analogues, researchers can understand why small structural modifications lead to significant changes in biological activity. mdpi.com

For example, in the study of pyrazolo[4,3-c]pyridine sulfonamides, docking simulations helped explain why certain linker groups between the sulfonamide and the pyrazolopyridine core were more favorable for inhibitory activity against specific CA isoforms. mdpi.com It was observed that a flexible N-methylpropionamide linker was beneficial for hCA I inhibition, whereas a more rigid, direct connection between the rings resulted in decreased activity. mdpi.com These computational insights allow for the validation of experimental SAR data and provide a logical framework for designing the next generation of inhibitors with improved properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules like this compound and its analogues. These methods go beyond the classical mechanics of molecular docking to describe the electron distribution and energy levels of a molecule.

DFT studies are employed to analyze the electronic structure of pyridine sulfonamide derivatives, providing insights into their reactivity, stability, and spectroscopic properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that a molecule is more reactive. Such analyses are foundational for understanding the molecule's inherent potential to interact with biological receptors.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. Petra/Osiris/Molinspiration (POM) analysis is one such approach that has been applied to pyridine sulfonamide analogues to identify key pharmacophore sites. researchgate.net

Through POM analysis of imidazole[1,2-a]pyridine derivatives, researchers have successfully identified crucial pharmacophoric features responsible for their anticancer or antiviral activities. researchgate.net The analysis can pinpoint the specific atoms or groups, such as hydrogen bond donors (e.g., N-H groups), hydrogen bond acceptors (e.g., sulfonyl oxygens, pyridine nitrogen), and aromatic rings, that are critical for binding to a target. researchgate.net This information is then used to create a pharmacophore model, which serves as a 3D query for screening virtual libraries to discover new compounds with the potential for similar biological activity.

Virtual Screening Approaches

Virtual screening (VS) has become an indispensable technique for identifying promising lead compounds from large chemical libraries. mdpi.com This approach can be broadly categorized into ligand-based and structure-based methods, both of which have been successfully applied to scaffolds related to this compound.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. Techniques such as similarity searching and pharmacophore modeling are employed. For instance, in the search for new carbonic anhydrase (CA) inhibitors, a known sulfonamide inhibitor like acetazolamide can be used as a template to screen databases for analogues with a high Tanimoto coefficient, indicating structural similarity. utrgv.edu

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional (3D) structure of the biological target. mdpi.com Molecular docking, a key SBVS technique, predicts the preferred orientation of a ligand when bound to a protein, along with the binding affinity. chemrevlett.com This method has been widely used for pyridine-sulfonamide derivatives. In one study targeting falcipain-2, a cysteine protease of Plasmodium falciparum, a virtual library of 1,561 novel nih.govnih.govmdpi.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was screened. mdpi.com The docking results were compared against the reference inhibitor E64, leading to the identification of 25 hit compounds with superior predicted interactions within the enzyme's binding cavity. mdpi.com These hits showed interactions with key amino acid residues such as GLN36D, GLY83D, and CYS42D. mdpi.com

Interactive Table: Example of Hits from a Structure-Based Virtual Screening of Sulfonamide Analogues Targeting Falcipain-2. mdpi.com

Predictive modeling aims to establish a correlation between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a prominent method that develops mathematical models to predict the activity of new compounds. nih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov

For sulfonamide derivatives, various QSAR and machine learning models, such as artificial neural networks (ANN), have been developed. nih.gov These models can predict activities like enzyme inhibition against targets such as human carbonic anhydrase (hCA) II and IX. nih.gov The descriptors used can range from simple constitutional parameters to more complex 3D properties. nih.govnih.gov The predictive power of these models allows for the rapid in silico evaluation of novel sulfonamide analogues, prioritizing the synthesis of compounds with the highest probability of being active. technologynetworks.com

Interactive Table: Common Molecular Descriptors Used in Predictive Modeling of Sulfonamide Analogues.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the dynamic nature of a ligand and its interaction with a protein target is crucial for rational drug design. Conformational analysis and molecular dynamics (MD) simulations provide this dynamic perspective.

Conformational analysis of sulfonamides reveals important structural characteristics. Unlike the rigid and planar nature of a peptide bond, the sulfonamide S-N bond has significantly lower rotational barriers, making sulfonamide-containing molecules more flexible. researchgate.net The nitrogen atom in a sulfonamide group is often pyramidal. researchgate.net However, this inherent flexibility can come at a cost; a ligand may adopt a high-energy conformation to fit into a binding pocket, resulting in a "strain energy". nih.gov Studies have shown that while most ligands bind with low strain energy (<5 kcal/mol), higher energies are tolerated, particularly for more flexible molecules. nih.gov

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the stability and dynamics of a protein-ligand complex. nih.gov For sulfonamide analogues, MD simulations are frequently used to validate docking poses and assess the stability of the predicted interactions. biorxiv.orgmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 ns) suggests that the ligand remains securely in the binding pocket and the complex is stable. biorxiv.orgmdpi.com These simulations can also reveal the persistence of key interactions, like hydrogen bonds, and provide insights into the role of water molecules in the binding site. nih.gov

Interactive Table: Representative Parameters and Outputs from an MD Simulation of a Sulfonamide-Protein Complex. mdpi.com

V. Biological Activities and Pharmacological Mechanisms of N 2 Aminoethyl Pyridine 3 Sulfonamide Analogues

Carbonic Anhydrase (CA) Inhibition

Sulfonamides represent one of the most effective classes of carbonic anhydrase inhibitors (CAIs). mdpi.com Their mechanism of action involves the specific binding of the sulfonamide group, in its anionic form (SO₂NH⁻), directly to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic ability to hydrate (B1144303) carbon dioxide. mdpi.com Analogues of pyridine-3-sulfonamide (B1584339) have been systematically evaluated against various CA isoforms from different organisms.

A range of pyridine-3-sulfonamide derivatives has been synthesized and tested for their inhibitory effects on four crucial human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.com These studies have revealed a broad spectrum of inhibitory activity, with some compounds demonstrating significant potency and selectivity. mdpi.com

For instance, a series of 4-substituted pyridine-3-sulfonamides showed inhibition constants (Kᵢ) reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.com Notably, modifications to the pyridine (B92270) ring influence selectivity; one compound displayed a 5.9-fold selectivity for the cancer-related hCA IX over the widespread hCA II, while another showed a 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. mdpi.com Other studies on related sulfonamides incorporating pyrazolo[4,3-c]pyridine scaffolds also demonstrated potent inhibition, particularly against hCA I and hCA II, with some derivatives being more potent than the standard inhibitor Acetazolamide (B1664987) (AAZ). mdpi.comnih.gov Specifically, compounds with an N-methylpropionamide linker or a 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] mdpi.comnih.govoxazocine ring showed high activity against hCA II, with Kᵢ values as low as 5.6 nM and 6.6 nM. nih.gov

The tumor-associated isoforms hCA IX and hCA XII are compelling targets for anticancer therapies due to their limited expression in normal tissues. mdpi.com Several pyridine-sulfonamide hybrids have been developed with enhanced selectivity for these cancer-associated isoforms over the cytosolic hCA I and II. researchgate.net

Table 1: Inhibition Data of Selected Sulfonamide Analogues Against Human CA Isoforms

Compound Type hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
4-Substituted Pyridine-3-Sulfonamides - up to 271 up to 137 up to 91
Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1k) 89.2 5.6 421.5 34.5
Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) 59.4 6.6 907.5 474.6
Sulfonamides with Imide Moieties (Compound 6) 121 14.5 9.7 14
Sulfonamides with Imide Moieties (Compound 13) >10000 2.4 7766 316

The investigation of pyridine-3-sulfonamide analogues has extended to bacterial CAs, which are of interest as potential antibacterial targets with novel mechanisms of action. nih.gov Studies on the two β-class CAs from the pathogenic bacterium Brucella suis (BsuCA1 and BsuCA2) revealed effective inhibition by a series of pyridine-3-sulfonamide derivatives. nih.govresearchgate.net

BsuCA1 was inhibited with constants ranging from 34 to 624 nM. nih.govresearchgate.net BsuCA2 proved less susceptible, with inhibition constants in the range of 62 nM to over 10 µM. nih.govresearchgate.net The nature of the substituent at the 4-position of the pyridine ring was a key determinant of the inhibitory profile. nih.govresearchgate.net Importantly, some of these compounds were more effective against the bacterial CAs than against the human hCA I and II isoforms, indicating a degree of selectivity for the prokaryotic enzymes. nih.govresearchgate.net

Similarly, pyrazolo[4,3-c]pyridine sulfonamides were tested against CAs from E. coli. mdpi.comnih.gov The activity against the β-CA from E. coli varied, with Kᵢ values from 94.9 nM to 5027 nM. mdpi.com However, these compounds showed very potent inhibition against the γ-CA from E. coli, with Kᵢ values significantly lower than the reference drug Acetazolamide. mdpi.com

The primary mechanism of inhibition for sulfonamide-based compounds against carbonic anhydrases is well-established and involves direct coordination with the zinc ion (Zn²⁺) in the enzyme's active site. mdpi.comnih.gov This is often referred to as the zinc anchoring mechanism.

Molecular docking and structural studies confirm that the sulfonamide group binds to the catalytic Zn²⁺ ion in its deprotonated, anionic state (SO₂NH⁻). mdpi.comnih.govnih.gov The zinc ion in human α-CAs is tetrahedrally coordinated by three conserved histidine residues and a water molecule or hydroxide ion. nih.govnih.gov The sulfonamide inhibitor displaces this solvent molecule and anchors to the zinc. mdpi.com

Beyond this primary interaction, the "tail" of the inhibitor molecule extends into the active site cavity, forming additional hydrogen bonds and hydrophobic interactions with various amino acid residues. nih.gov These secondary interactions are crucial for determining the potency and isoform selectivity of the inhibitor. nih.gov For example, differences in the amino acid residues lining the active sites of hCA I, II, IX, and XII account for the varying binding affinities and selectivity profiles observed for different pyridine-3-sulfonamide analogues. mdpi.comnih.gov

Kinase Inhibition

The structural framework of N-(2-aminoethyl)pyridine-3-sulfonamide and its analogues has also been explored for the inhibition of protein kinases, a diverse family of enzymes crucial to cellular signaling pathways that are often dysregulated in diseases like cancer.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a key target for cancer therapy. nih.govresearchgate.net It has been observed that inhibiting only mTOR can lead to a feedback activation of PI3K, which can diminish the therapeutic effect. nih.gov Therefore, dual inhibitors that simultaneously block both PI3K and mTOR are sought to overcome this resistance mechanism. nih.govmdpi.com

A series of sulfonamide methoxypyridine derivatives has been synthesized and identified as novel and potent PI3K/mTOR dual inhibitors. nih.gov The design strategy often involves a scaffold with a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure, which demonstrates strong PI3K inhibitory activity. nih.govmdpi.com Molecular docking studies of these compounds into the ATP-binding pockets of PI3Kα and mTOR reveal key interactions. mdpi.com For instance, the oxygen atoms of the methoxy (B1213986) and sulfonyl groups can form hydrogen bonds with lysine (B10760008) residues (e.g., Lys802 in PI3Kα), while the pyridine nitrogen and sulfonamide NH group can form additional hydrogen bonds with aspartate and tyrosine residues, anchoring the inhibitor in the active site. mdpi.com

While much of the recent focus for this scaffold has been on the PI3K/mTOR pathway, the broader sulfonamide class has been investigated against other kinase targets. For example, certain purine-based sulfonamide derivatives have been evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a serine-threonine kinase involved in cell cycle regulation. nih.gov Additionally, other research has explored novel derivatives bearing a phenylaminopyrimidine moiety for the inhibition of the BCR-ABL tyrosine kinase, which is associated with chronic myeloid leukemia. mdpi.com However, these examples represent different structural classes of sulfonamides, and specific investigations into other kinase targets for close analogues of this compound are less prominently documented in the reviewed literature.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Analogues of this compound have emerged as a promising area of research in oncology, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines. The core pyridine structure, when appropriately substituted, serves as a potent pharmacophore for designing molecules with significant antiproliferative and cytotoxic effects. nih.gov

The antiproliferative activity of pyridine derivatives is often specific to certain cancer cell lines, with efficacy varying based on the structural characteristics of the analogue. Research has shown that the presence and positioning of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance the cytotoxic activity. nih.gov Conversely, the inclusion of halogen atoms or other bulky groups tends to diminish their antiproliferative effects. nih.gov

For instance, certain cyano- and amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective activity against colon adenocarcinoma (SW620) and endocervical adenocarcinoma (HeLa) cells. researchgate.net Similarly, imidazo[1,2-a]pyridine (B132010) analogues have shown high efficacy against colon cancer (HT-29) and melanoma (B16F10) cell lines, with one compound featuring a p-chlorophenyl group at the C-3 position and a nitro group on a phenyl ring at the C-2 position exhibiting an IC50 value of 4.15 µM against HT-29 cells. nih.gov Other studies on benzothieno[2,3-c]pyridines have documented their inhibitory effects on prostate (PC-3), renal (UO-31), and breast (MCF-7) cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of various pyridine analogues against selected cancer cell lines.

Compound ClassCancer Cell LineEfficacy (IC50)
Imidazo[4,5-b]pyridinesSW620 (Colon), HeLa (Cervical)Promising & Selective Activity
p-hydroxy substituted derivativesVarious1.45–4.25 μM
Imidazo[1,2-a]pyridine analogueHT-29 (Colon)4.15 µM
Imidazo[1,2-a]pyridine analogueB16F10 (Melanoma)10.11 µM
Benzo nih.govmdpi.comoxepino[3,2-b] pyridineCanine Mammary Cancer (REM134)Significant
Quinoline-8-sulfonamidesA549 (Lung)Significant

The cytotoxic effects of this compound analogues are often mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.

One study on a benzo nih.govmdpi.comoxepino[3,2-b] pyridine derivative, MPOBA, demonstrated its ability to induce apoptosis in canine mammary cancer cell lines. mdpi.com The mechanism was linked to the upregulation of the tumor suppressor gene TP53 and the pro-apoptotic gene BAX, coupled with the downregulation of the anti-apoptotic gene BCL-2. mdpi.com Similarly, research on new benzothieno[2,3-c]pyridine derivatives found that the most active compounds induced apoptosis in prostate cancer cells. nih.gov

Beyond apoptosis, some pyridine analogues exert their effects through cell cycle arrest. An unsubstituted N-methyl derivative was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines, indicating a phase-specific mechanism of action. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, some quinoline-8-sulfonamide (B86410) derivatives have been shown to inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme crucial for the altered metabolism seen in many tumor cells. mdpi.com

Antimicrobial Activities

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents.

Pyridine-containing compounds have shown efficacy against a wide range of bacteria, including both Gram-positive and Gram-negative species. Studies have reported activity against pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.com

The structural form of the analogue plays a crucial role in its antibacterial spectrum. For example, certain alkyl pyridinol compounds exhibit selective and potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), while being inactive against the Gram-negative P. aeruginosa. mdpi.com This selectivity suggests a mechanism of action that specifically targets structures or pathways unique to Gram-positive bacteria, such as membrane disruption. mdpi.com In contrast, other heteroaryl-ethylene pyridine analogues have demonstrated potent activity with low minimum inhibitory concentrations (MIC) against both high-priority Gram-positive and Gram-negative clinical isolates, including S. aureus, Enterococcus faecalis, and Acinetobacter baumannii. mdpi.com

The following table presents a summary of the antibacterial activity of selected pyridine derivatives.

Compound/ClassTarget BacteriaEfficacy (MIC)
Substituted Mannich basesB. subtilis, S. aureus, P. aeruginosa, E. coli6.25–12.5 µg/mL
N-alkylated pyridine saltsS. aureus, E. coliEffective at 100 µg/mL
Alkyl Pyridinol Analogue (JC-01-074)S. aureus16 µg/mL
Heteroaryl-ethylene (PB4)S. aureus, E. faecalis, A. baumannii0.12–2 mg/L
Heteroaryl-ethylene (PB4)E. coli4–64 mg/L

Several analogues have exhibited significant antifungal properties. Arylsulfonamide-based compounds have been tested against a range of Candida species, demonstrating both fungistatic and, in some cases, fungicidal potential. nih.gov Nicotinamide (B372718) derivatives, which share the pyridine core, have also shown moderate to excellent antifungal activity against Candida albicans, including strains resistant to the common antifungal drug fluconazole. nih.gov Further modifications, such as in N-(thiophen-2-yl) nicotinamide derivatives, have led to compounds with excellent fungicidal activity. mdpi.com The antifungal spectrum of some derivatives also extends to other fungi like Aspergillus niger. mdpi.com

Compound ClassFungal SpeciesEfficacy (MIC)
ArylsulfonamidesCandida spp.0.125–1 mg/mL
Nicotinamide derivative (16g)Candida albicans4 µg/mL
N-(thiophen-2-yl) nicotinamidesVarious phytopathogenic fungiExcellent activity
Nicotinic acid benzylidene hydrazidesC. albicans, A. nigerComparable to fluconazole

The fight against malaria, a disease caused by Plasmodium parasites, has also benefited from research into pyridine-based compounds. Several analogues have shown potent antiplasmodial activity against Plasmodium falciparum, the most virulent species affecting humans. nih.gov

A key advantage of some of these novel compounds is their efficacy against drug-resistant strains of the parasite. For instance, P218, a highly selective inhibitor of P. falciparum dihydrofolate reductase (PfDHFR), demonstrates robust activity against pyrimethamine-resistant strains. nih.gov Similarly, certain pyridine carboxamides and thioamides are equally effective against both chloroquine-sensitive and chloroquine-resistant parasites. nih.gov One particular compound, Thiopicolinamide 13i, was found to have submicromolar activity (IC50 = 142 nM) with low toxicity to human cells. nih.gov Furthermore, sulfonamide-based pyrimidine (B1678525) derivatives have also shown strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org

Compound/ClassP. falciparum Strain(s)Efficacy (IC50)
P218Pyrimethamine-resistantPotent
Thiopicolinamide 13iChloroquine-sensitive & resistant142 nM
Sulfonamide-pyrimidine (SZ14)CQ-sensitive (3D7)2.84 µM
N-acylated furazan-3-amine analogueMultiresistant (K1)0.007 µM

Antipathogenic Mechanisms (e.g., Iron Chelation, Virulence Factor Inhibition)

Recent research has identified promising antipathogenic activities among analogues of this compound, focusing on mechanisms that disarm pathogens rather than directly killing them. This approach is gaining traction as a strategy to combat antimicrobial resistance. One key mechanism is the sequestration of essential nutrients, such as iron, which are critical for bacterial survival and virulence.

A notable example is a pyridine-3-sulfonamide derivative that has demonstrated the ability to protect Drosophila melanogaster from acute infections by bacterial pathogens like Pseudomonas aeruginosa. nih.gov This compound does not inhibit the growth of P. aeruginosa in vitro, but rather curtails the production of secreted toxins, including pyocyanin (B1662382) and hydrogen cyanide. nih.gov Interestingly, while inhibiting these virulence factors, the compound enhances the production of the siderophores pyoverdine and pyochelin, which is indicative of iron deprivation. nih.gov

The antipathogenic activity of this pyridine-3-sulfonamide derivative is attributed to its iron-chelating properties. nih.gov It has been shown to chelate both iron (II) and iron (III) in vitro, with greater efficiency than approved iron-chelating drugs such as deferoxamine (B1203445) and deferiprone. nih.gov This potent iron-chelating activity is linked to its more effective antibacterial efficacy in Drosophila infections and a unique transcriptome profile. nih.gov These findings highlight a promising strategy for developing antipathogenic compounds that interfere with iron uptake, a crucial process for bacterial virulence and survival in host tissues. nih.gov

Other Reported Biological Activities of the Sulfonamide Class

The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities beyond its well-known antibacterial effects. This versatility has spurred extensive research into novel sulfonamide derivatives with diverse pharmacological applications.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer, as it catalyzes the final step in estrogen biosynthesis. nih.gov Several sulfonamide-based compounds have been investigated as non-steroidal aromatase inhibitors. nih.govmdpi.com Molecular docking studies have revealed that the sulfonamide group can form hydrogen bonds with key residues in the active site of the aromatase enzyme, contributing to its inhibitory activity. nih.govrjptonline.org

A variety of sulfonamide derivatives, including those incorporating indole (B1671886), phenyl, and benzyl (B1604629) moieties, have been synthesized and evaluated for their aromatase inhibitory potential. mdpi.com Some of these compounds have demonstrated significant activity, with IC50 values in the low micromolar and even sub-micromolar range. nih.govmdpi.com For instance, certain indole sulfonamide molecules have shown potent and selective action against MCF-7 breast cancer cells over healthy cell lines. mdpi.com The replacement of the indole core with other aromatic or aliphatic heterocyclic rings is an active area of investigation to further understand the structure-activity relationships of these compounds. mdpi.com

Below is a table summarizing the aromatase inhibitory activity of selected sulfonamide derivatives:

CompoundCore StructureIC50 (µM)Cell Line
Compound 3Phenyl sulfonamide derivativeLow micromolar rangeMCF-7
Compound 9Benzyl sulfonamide derivativeLow micromolar rangeMCF-7
JH-2-29trans-stilbene with para-amino group22Not specified

Cholinesterase Inhibition

Sulfonamide derivatives have also been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A number of recent studies have focused on the synthesis and evaluation of sulfonamide derivatives for their anti-Alzheimer's disease properties. nih.govresearchgate.net

For example, a series of mono- and di-sulfonamide derivatives were synthesized and screened for their AChE inhibitory activity. nih.gov One of the mono-sulfonamide compounds, M1, exhibited the most promising activity against AChE with an IC50 value of 42.09 µg/mL. nih.gov Molecular docking studies of this compound revealed a low CDOCKER energy (-65.834 kcal/mol), indicating a favorable binding interaction with the active site of AChE. nih.gov These findings suggest that the sulfonamide scaffold is a promising starting point for the development of new cholinesterase inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer therapies. mdpi.commdpi.com While methotrexate (B535133) is a widely known DHFR inhibitor, there is ongoing research into novel inhibitors, including those based on the sulfonamide scaffold. mdpi.com Sulfonamides are often used in combination with DHFR inhibitors, such as trimethoprim, in antibacterial treatments. mdpi.com

Recent research has explored the development of nonclassical antifolates as potent and selective DHFR inhibitors. For instance, a series of 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine antifolates were synthesized and shown to significantly inhibit Pneumocystis carinii and Toxoplasma gondii DHFR. epa.gov While not directly this compound analogues, this research highlights the potential for developing novel antifolates. Furthermore, some thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent dual inhibitors of both human thymidylate synthase (TS) and DHFR. nih.gov

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, making them important targets for a variety of therapeutic agents, including anticonvulsants and local anesthetics. tandfonline.comacs.org A number of sulfonamide-containing compounds have been identified as modulators of these channels. nih.gov

For example, a series of sulfonamides have been described that are capable of modulating Nav1.7 activity, a sodium channel subtype that has been linked to pain sensation. nih.gov The biaryl-sulfonamide motif has been identified as a general ion-channel activator motif. nih.gov While some of these compounds can block sodium and calcium channels, they have also been found to open potassium channels, suggesting a potential for reducing cellular excitability. nih.gov This dual action opens up avenues for developing new therapeutic agents for conditions characterized by increased electrical excitability, such as epilepsy and chronic pain. nih.gov

Antiviral Properties

The sulfonamide moiety is present in a number of compounds with significant antiviral activity. nih.govproquest.comresearchgate.net These derivatives have been shown to be effective against a range of viruses, including human immunodeficiency virus (HIV), coxsackievirus, enteroviruses, and adenoviruses. proquest.comresearchgate.net

Several mechanisms of antiviral action have been identified for sulfonamide derivatives. Some act as HIV protease inhibitors, while others are non-nucleoside reverse transcriptase inhibitors or HIV integrase inhibitors. nih.govresearchgate.net Another antiviral strategy involves targeting the zinc finger proteins of retroviruses, leading to the ejection of zinc ions and subsequent inhibition of viral replication. nih.gov Many of the compounds that exhibit this mechanism of action contain primary sulfonamide groups. nih.gov Additionally, some small molecule chemokine antagonists that act as HIV entry inhibitors also feature a sulfonamide functionality in their structure. researchgate.net

The table below provides examples of viruses that have been targeted by sulfonamide derivatives:

VirusReference
Human Immunodeficiency Virus (HIV) nih.govproquest.comresearchgate.net
Coxsackievirus B proquest.commdpi.com
Enteroviruses proquest.commdpi.com
Encephalomyocarditis viruses proquest.commdpi.com
Adenoviruses proquest.commdpi.com
Human parainfluenza viruses proquest.commdpi.com
Ebola virus proquest.com
Marburg virus proquest.com
SARS-CoV-2 proquest.com

Vi. Preclinical Investigations of N 2 Aminoethyl Pyridine 3 Sulfonamide Analogues

In Vitro and In Vivo Efficacy Studies in Disease Models

The therapeutic potential of pyridine-3-sulfonamide (B1584339) analogues has been explored in diverse disease contexts, including cancer and bacterial infections. Efficacy studies in relevant biological models are crucial for identifying promising lead compounds.

The anticancer properties of various pyridine-containing analogues have been assessed using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice to simulate tumor growth.

One study investigated a novel pyridine (B92270) derivative, LHT-17-19, in both a syngeneic Lewis lung carcinoma model and a patient-derived non-small cell lung cancer xenograft model. researchgate.net In the syngeneic model, a single injection of LHT-17-19 seven days after tumor cell transplantation resulted in a 29.6% decrease in tumor volume by day 14, an effect comparable to the reference drug cyclophosphamide. By day 22, the tumor growth inhibition coefficient reached 51.7%. researchgate.net

Another investigation focused on a series of 2,4,6-trisubstituted pyridine derivatives and their in vivo activity against a renal cancer cell line (OUR-10) in a xenograft model. alliedacademies.org The study measured the increase in tumor volume over six weeks of treatment, demonstrating that several compounds exerted potent anti-renal cancer activity. alliedacademies.org

Table 1: In Vivo Anti-Renal Carcinoma Activity of Selected Pyridine Analogues alliedacademies.org
CompoundMean Increase in Tumor Volume (mm³)
Control4.19 ± 0.28
Compound 52.16 ± 0.19
Compound 71.99 ± 0.14
Compound 91.45 ± 0.11
Compound 111.28 ± 0.09
Compound 121.15 ± 0.08

Furthermore, research into imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases led to the identification of compounds with efficacy in an A2780 ovarian cancer mouse xenograft model. nih.gov Optimization of a lead compound resulted in an analogue (Compound 14) that demonstrated significant in vivo efficacy in tumor-bearing mice. nih.gov Other research has noted that certain 4-piperazin-1-yl-pyridine-3-sulfonamides show moderate anticancer activity. It is also established that selective inhibitors of carbonic anhydrase, a target for some sulfonamides, can limit tumor growth in xenograft models of breast cancer. nih.gov

Invertebrate models, such as the fruit fly Drosophila melanogaster, offer a valuable platform for high-throughput screening of compounds for anti-infective properties. This approach focuses on identifying agents that can protect the host from infection, often by targeting pathogen virulence rather than viability, a strategy known as antipathogenic discovery.

In a Drosophila-based screening assay, a pyridine-3-sulfonamide derivative, specifically a pyridine-3-N-sulfonylpiperidine with a catechol moiety (referred to as 4a), was identified for its ability to protect the flies from acute infections caused by the bacterial pathogen Pseudomonas aeruginosa. nih.gov

Key findings from this research showed that compound 4a did not inhibit the growth of P. aeruginosa in culture, indicating it is not a conventional antibiotic. nih.gov Instead, its protective effect stemmed from its iron-chelating activity. The compound effectively sequestered iron, a critical nutrient for bacterial virulence and survival within the host. This iron deprivation led to a decrease in the production of secreted bacterial toxins, such as pyocyanin (B1662382) and hydrogen cyanide, which are key virulence factors for P. aeruginosa. nih.gov The study highlighted that the analogue's iron-chelating ability was more efficient than approved drugs like deferoxamine (B1203445) and deferiprone, which correlated with more potent antibacterial efficacy in the Drosophila infection model. nih.gov

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Development

The journey of a compound from a promising hit to a viable drug candidate is heavily dependent on its pharmacokinetic properties. Preclinical studies assess parameters such as metabolic stability and permeability to predict how a compound will behave in a physiological system.

Investigations into a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) analogues, which share the pyridine core, were conducted to improve their aqueous solubility and in vitro pharmacokinetic profiles for antileishmanial drug discovery. nih.gov A key aspect of this research was the evaluation of metabolic stability using mouse liver microsomes. Microsomes contain enzymes responsible for the metabolism of foreign compounds, and stability in this assay suggests a longer potential half-life in vivo.

One of the lead compounds from this study, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine, demonstrated good metabolic stability in mouse microsomes, with a half-life (T₁/₂) greater than 40 minutes. nih.gov In addition to metabolic stability, gastrointestinal permeability is a critical factor for orally administered drugs. Using a Parallel Artificial Membrane Permeability Assay (PAMPA), this same compound was found to have high gastrointestinal permeability. nih.gov These favorable in vitro pharmacokinetic properties, combined with improved aqueous solubility, identified it as a strong candidate for subsequent in vivo efficacy studies. nih.gov

Table 2: In Vitro Pharmacokinetic Profile of a Lead Imidazo[1,2-a]pyridine (B132010) Analogue nih.gov
ParameterResult
Aqueous Thermodynamic Solubility (µM)15.8
Mouse Microsomal Stability (T₁/₂ min)> 40
PAMPA-GI Permeability (10⁻⁶ cm/s)18.1

Vii. Analytical Methodologies for N 2 Aminoethyl Pyridine 3 Sulfonamide and Its Derivatives

Derivatization Strategies for Enhanced Detection in Analytical Techniques

Derivatization is a key strategy employed to improve the analytical performance of methods for detecting N-(2-aminoethyl)pyridine-3-sulfonamide. This involves chemically modifying the analyte to enhance its physicochemical properties for a specific analytical platform.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of sulfonamides. acgpubs.org However, to overcome challenges such as poor ionization efficiency or inadequate chromatographic retention, derivatization is often employed. For compounds containing a sulfonamide group, derivatization can introduce a readily ionizable moiety, thereby significantly enhancing the signal in the mass spectrometer.

A common approach involves the use of derivatizing agents that react with the amino group of this compound. For instance, reagents like dansyl chloride can be used, which not only improves ionization but also imparts fluorescent properties, allowing for orthogonal detection methods. nih.gov While direct analysis of some sulfonamides by LC-MS is possible, derivatization is a valuable tool for achieving lower detection limits. acgpubs.org

Another strategy could involve targeting the pyridine (B92270) nitrogen. The use of pyridine-3-sulfonyl chloride as a derivatizing agent for other classes of compounds, such as steroidal estrogens, has been shown to enhance ionization efficiency in LC-ESI-MS/MS. nih.gov This suggests that reagents targeting the pyridine ring could be explored for this compound to improve its detection. The resulting derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is crucial for selective and confident identification. nih.gov

The table below summarizes potential derivatization reagents and their effects on the LC-MS analysis of amine-containing compounds, which could be applicable to this compound.

Derivatization ReagentTarget Functional GroupEnhancement MechanismPotential Advantages for this compound
Dansyl ChloridePrimary/Secondary AminesIntroduces a highly ionizable dimethylamino-naphthalene group.Increased ESI ionization efficiency, potential for fluorescence detection.
9-fluorenylmethyl chloroformate (FMOC)Primary/Secondary AminesAdds a bulky, non-polar group.Improved reversed-phase chromatographic retention, enhanced ionization.
Pyridine-3-sulfonyl ChlorideCould potentially react with the ethylamine (B1201723) side chainIntroduces a pyridine ring with high proton affinity.Enhanced ESI ionization and specific fragmentation patterns for MS/MS. nih.gov

Achieving optimal performance in an LC-MS method requires careful optimization of several parameters. For derivatized this compound, this optimization is critical to ensure the method is sensitive, selective, and reproducible. nih.gov

Sensitivity is enhanced by optimizing the derivatization reaction itself (e.g., reagent concentration, reaction time, temperature, and pH) to ensure complete conversion of the analyte to its derivative. In the LC-MS system, sensitivity is further improved by fine-tuning the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to maximize the generation of the protonated or deprotonated molecular ion of the derivative. technologynetworks.com The selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) in tandem mass spectrometry is also a key factor in enhancing sensitivity. technologynetworks.com

Selectivity is primarily achieved through a combination of chromatographic separation and mass spectrometric detection. The choice of the LC column (e.g., C18 for reversed-phase chromatography) and the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) formate) is optimized to resolve the derivatized analyte from matrix components. acgpubs.orgmolnar-institute.com High-resolution mass spectrometry can also be used to increase selectivity by differentiating the analyte from isobaric interferences.

Reproducibility is ensured by standardizing all steps of the analytical workflow, from sample preparation and derivatization to LC-MS analysis. nih.gov The use of an internal standard, structurally similar to the analyte, is crucial to correct for variations in sample processing and instrument response. nih.gov Rigorous method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is necessary to establish the reproducibility of the analytical method. nih.gov

The following table outlines key parameters for optimization in an LC-MS/MS method for sulfonamide analysis.

ParameterObjectiveTypical Considerations
Derivatization Reaction Maximize product yield and consistencyReagent concentration, pH, temperature, reaction time.
LC Separation Achieve baseline separation from interferencesColumn chemistry (e.g., C18), mobile phase composition and gradient, flow rate, column temperature. rsc.orgresearchgate.net
MS Ion Source Maximize ion generationCapillary voltage, cone voltage, source temperature, desolvation gas flow.
MS/MS Detection Maximize signal-to-noise for quantificationSelection of precursor and product ions, collision energy, dwell time. technologynetworks.com

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) allows for the rapid assessment of the biological activity of a large number of compounds. For a molecule like this compound, HTS assays can be employed to identify potential therapeutic applications by screening it against various biological targets.

The development of HTS assays is a critical step in modern drug discovery. dovepress.com For sulfonamide derivatives, various screening platforms can be adapted. For example, a multiplexed HTS assay was developed to identify covalent inhibitors of the Werner syndrome protein (WRN), a target in certain cancers. This assay monitored multiple enzyme activities simultaneously, leading to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as inhibitors. nih.gov Such a multiplexed approach could be adapted to screen this compound against a panel of related enzymes or receptors.

Colorimetric assays are another cost-effective and rapid method for HTS. nih.gov For instance, resazurin-based assays are used to screen for antimicrobial activity by measuring cell viability. nih.gov this compound could be tested against a panel of pathogenic bacteria or fungi using this method to quickly assess its potential as an antimicrobial agent.

The general workflow for a high-throughput screen involves several stages, as detailed in the table below.

StageDescriptionKey Considerations
Assay Development Designing a robust and miniaturized assay that is sensitive to the desired biological activity.Choice of target, detection method (e.g., fluorescence, luminescence, colorimetric), and automation compatibility.
Primary Screen Testing a large library of compounds at a single concentration to identify "hits".Throughput, cost per well, and minimizing false positives and negatives.
Hit Confirmation Re-testing the initial hits to confirm their activity and eliminate artifacts.Use of fresh compound samples, testing in replicate.
Dose-Response Analysis Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).Generation of concentration-response curves to rank compounds.
Secondary Assays Further characterizing the active compounds using different, often more complex, biological assays.Assessing selectivity, mechanism of action, and potential off-target effects.

By employing these HTS methodologies, the biological activity profile of this compound and its derivatives can be efficiently explored, potentially uncovering novel therapeutic leads.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)pyridine-3-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The most common method involves reacting sulfonyl chloride derivatives with amines. For example, benzene sulfonyl chloride reacts with 3-aminopyridine to form sulfonamide derivatives, followed by purification via recrystallization (e.g., ethanol) and characterization using FTIR (for sulfonamide S=O and N-H stretches) and NMR (for aromatic protons and amine protons) . A modified approach involves using pyridine or 3-picoline as a base to enhance reaction efficiency, as seen in analogous sulfonamide syntheses .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve aromatic protons (6.8–8.5 ppm) and amine/amide protons (2.5–4.0 ppm). X-ray crystallography can resolve ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated in related sulfonamide derivatives .

Q. What initial biological screening assays are used to evaluate this compound’s antimicrobial or enzyme-inhibitory activity?

  • Methodological Answer : Antimicrobial activity is tested via agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Enzyme inhibition (e.g., cyclooxygenase-2 or kinases) is assessed using fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin PGE2\text{PGE}_2 quantification) . Computational docking (AutoDock Vina) predicts binding modes to target proteins before experimental validation .

Advanced Research Questions

Q. How can contradictory results in sulfonamide synthesis (e.g., unexpected regioselectivity) be resolved?

  • Methodological Answer : Regioselectivity issues, such as preferential sulfonylation at the pyridine 3-position over the 2-aminoethyl group, are addressed by adjusting reaction conditions (e.g., lower temperature, controlled stoichiometry) or using protecting groups. For example, tosyl chloride selectively protects amino groups in 2,3-diaminopyridine derivatives under specific solvent conditions (CH2_2Cl2_2/pyridine) . Kinetic vs. thermodynamic control studies (via time-resolved NMR) further clarify reaction pathways.

Q. What computational methods are employed to predict the DNA-binding potential of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess DNA intercalation potential. Molecular dynamics (MD) simulations model interactions with double-stranded DNA, focusing on minor-groove binding or strand displacement, inspired by polyamide nucleic acid (PNA) hybridization studies . Fluorescence quenching assays with ethidium bromide confirm experimental DNA-binding affinity .

Q. How do steric and electronic effects influence the compound’s enzyme inhibition selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., methyl, nitro, or trifluoromethyl groups). For example, electron-withdrawing groups on the pyridine ring enhance COX-2 selectivity by stabilizing hydrogen bonds with Arg513 and Tyr355 residues . Competitive inhibition assays (Lineweaver-Burk plots) differentiate binding modes (competitive vs. non-competitive).

Q. What strategies mitigate crystallization challenges for X-ray diffraction studies of sulfonamide derivatives?

  • Methodological Answer : Co-crystallization with co-formers (e.g., carboxylic acids) improves crystal lattice stability. Slow evaporation from polar aprotic solvents (DMF, DMSO) or diffusion methods (e.g., layering hexane over ethanol) enhances crystal quality. Hydrogen-bonding motifs (e.g., R_2$$^2(8) rings in sulfonamides) guide solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.